molecular formula C6H8Cl2N2 B1472062 (4-Chloropyridin-3-yl)methanamine dihydrochloride CAS No. 1214729-76-6

(4-Chloropyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1472062
CAS No.: 1214729-76-6
M. Wt: 179.04 g/mol
InChI Key: WVFGAUYXHWCDRD-UHFFFAOYSA-N
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Description

(4-Chloropyridin-3-yl)methanamine dihydrochloride (CAS: 874821-38-2) is a pyridine derivative with a methanamine group at position 3 and a chlorine substituent at position 4 of the pyridine ring. Its molecular formula is C₆H₈ClN₂·2HCl, yielding a molecular weight of 216.49 g/mol (calculated from constituent atomic weights). The compound is commonly used as a building block in pharmaceutical and agrochemical synthesis due to its reactive amine group and halogenated aromatic structure, which facilitate further functionalization .

Properties

IUPAC Name

(4-chloropyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-1-2-9-4-5(6)3-8;;/h1-2,4H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXOQTFVMOESBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214729-76-6
Record name 1-(4-chloropyridin-3-yl)methanamine dihydrochloride
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Biological Activity

(4-Chloropyridin-3-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C6H9Cl2N2
  • Molecular Weight : 192.06 g/mol
  • CAS Number : 1214729-76-6
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as a small molecule inhibitor affecting pathways related to cancer progression and fibrosis.

  • Inhibition of LOXL2 : Studies have shown that compounds similar to this compound can inhibit lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the extracellular matrix remodeling associated with cancer metastasis and fibrosis . This inhibition leads to decreased invasive potential in cancer cell lines.
  • Impact on Cell Proliferation : The compound has been evaluated for its effects on cell proliferation in various assays. For instance, MTT assays demonstrated that it could significantly reduce the viability of certain cancer cell lines, indicating potential anticancer properties .

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound and related compounds:

StudyCompoundTargetEffectReference
1This compoundLOXL2Inhibition of invasive ability in cervical cancer cells
2Similar pyridine derivativesCell lines (Hela, SiHa)Reduced proliferation (IC50 values)
3Novel pyrimidine derivativesHepatic stellate cellsInhibition of collagen synthesis

Case Studies

  • Cervical Cancer Model : In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days .
  • Fibrosis Models : Another study focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, which is crucial in the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells .

Scientific Research Applications

Organic Synthesis

(4-Chloropyridin-3-yl)methanamine dihydrochloride serves as a versatile building block in organic synthesis. It is employed in the creation of more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be substituted with other functional groups, allowing for the formation of diverse derivatives.
  • Amination Reactions : It can react with different carbonyl compounds to form amines, which are crucial in pharmaceuticals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notable studies include:

  • Antimicrobial Activity : Research indicates that derivatives of (4-Chloropyridin-3-yl)methanamine exhibit antimicrobial properties against various pathogens.
  • Anticancer Research : Case studies have shown promising results in using this compound to develop new anticancer agents by targeting specific cellular pathways.

Biological Research

In biological contexts, this compound is used to study enzyme interactions and receptor binding. It serves as a precursor for synthesizing biologically active molecules, contributing to advancements in pharmacology.

  • Study on Antimicrobial Properties :
    • Researchers synthesized several derivatives of (4-Chloropyridin-3-yl)methanamine and tested their efficacy against Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development.
  • Investigation into Anticancer Activity :
    • A study evaluated the cytotoxic effects of (4-Chloropyridin-3-yl)methanamine derivatives on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis through caspase activation, highlighting their potential as anticancer agents.
  • Receptor Binding Studies :
    • The binding affinity of (4-Chloropyridin-3-yl)methanamine to specific receptors was analyzed using radiolabeled ligands. The results demonstrated selective binding to serotonin receptors, indicating possible applications in neuropharmacology.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The chlorine substituent in the main compound is electron-withdrawing, enhancing the electrophilicity of the pyridine ring compared to methoxy (electron-donating) analogs like (2-Methoxypyridin-4-yl)methanamine dihydrochloride . This difference influences reactivity in cross-coupling or nucleophilic substitution reactions.

Molecular Weight and Solubility :

  • The main compound’s lower molecular weight (216.49 g/mol) compared to benzodiazol derivatives (e.g., 238.09 g/mol in ) suggests better aqueous solubility, critical for drug formulation .

Safety Profiles :

  • While This compound requires standard safety precautions (e.g., skin/eye protection), 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride lacks GHS hazard classification, implying lower acute toxicity .

Preparation Methods

Primary Preparation Method: Nucleophilic Substitution of 4-Chloropyridine Hydrochloride Salts

The most common industrial approach involves the nucleophilic substitution of 4-chloropyridine hydrochloride salts with an appropriate amine (e.g., methanamine) under controlled conditions.

Key Features:

  • Reactants: 4-chloropyridine hydrochloride salt and methanamine.
  • Reaction Type: Nucleophilic aromatic substitution.
  • Conditions: Temperature range from 30°C to 150°C.
  • Reaction Time: 1 to 10 hours.
  • Additives: Use of fluoride salts as inhibitors to control reaction rate and temperature.

This method is detailed in patent CN107501173A, which addresses the safety and efficiency issues by introducing an inhibitor to moderate the reaction kinetics and temperature rise. The fluoride salt inhibitor reduces the reaction speed, thus preventing rapid temperature spikes and allowing safer scale-up for industrial production. The yield can reach up to 80%, and product purity exceeds 99% under optimized conditions.

Parameter Range/Value Notes
Reaction temperature 30°C – 150°C Controlled to avoid overheating
Reaction time 1 – 10 hours Depends on temperature and inhibitor amount
Inhibitor type Fluoride salts Controls reaction speed and temperature rise
Inhibitor to substrate ratio 0.1 – 1:1 (mass ratio) Ensures effective inhibition
Product yield Up to 80% High yield with controlled conditions
Product purity >99% High purity achieved with inhibitor use

Mechanistic Insights and Reaction Control

The nucleophilic substitution on the pyridine ring is highly exothermic and can proceed rapidly once initiated, especially at temperatures above 140°C, potentially reaching 230°C in minutes. This rapid temperature rise can cause safety hazards such as bumping and explosion, making direct high-temperature reactions unsuitable for industrial scale.

By introducing fluoride salt inhibitors, the reaction rate is moderated, which:

  • Lowers the maximum reaction temperature.
  • Extends the reaction time to a controllable range.
  • Enhances safety and reproducibility.
  • Improves product purity by reducing side reactions.

This approach allows the reaction to be conducted under milder conditions without sacrificing yield, making it suitable for mass production.

Alternative Synthetic Routes and Precursors

Some methods start from pyridine-2-formic acid derivatives, which are converted to chloropyridine intermediates using reagents like thionyl chloride. For example, patent CN102675197A describes a multi-step process where pyridine-2-formic acid is reacted with thionyl chloride to generate 4-chloropyridine derivatives, which can then be converted to the target amine compound.

However, these routes often involve additional steps and reagents, increasing complexity and cost. The direct nucleophilic substitution method remains preferred for its simplicity and efficiency.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield & Purity
Direct nucleophilic substitution with inhibitor (CN107501173A) 4-chloropyridine hydrochloride + methanamine + fluoride salt inhibitor, 30–150°C, 1–10 h High yield, high purity, safe for scale-up Requires precise inhibitor control Yield up to 80%, purity >99%
Multi-step synthesis via pyridine-2-formic acid (CN102675197A) Pyridine-2-formic acid + thionyl chloride → chloropyridine intermediate → amination Access to intermediates for further modifications More steps, longer synthesis time Not specified, more complex

Research Findings and Industrial Relevance

  • The introduction of fluoride salt inhibitors is a significant advancement, addressing the major industrial challenge of reaction safety and control.
  • The mild reaction conditions facilitate high product purity, reducing downstream purification costs.
  • The method is scalable and suitable for commercial manufacturing of (4-Chloropyridin-3-yl)methanamine dihydrochloride.
  • The compound serves as an important intermediate for pharmaceuticals, agrochemicals, and catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloropyridin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or catalytic halogenation. For example, chlorination at the pyridine 4-position can be achieved using POCl₃ or PCl₃ under reflux conditions, followed by amination via a Buchwald-Hartwig coupling or reductive amination. Optimization includes varying catalysts (e.g., Pd/C for hydrogenation), solvents (DMSO, ethanol), and temperature (60–100°C) to improve yield .
  • Key Data : Reaction efficiency is monitored via TLC or HPLC. Yields for analogous compounds (e.g., trifluoromethyl derivatives) range from 60–85% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns and amine protonation.
  • HPLC-MS for purity assessment (≥95% purity threshold for biological studies).
  • Elemental Analysis to verify stoichiometry (e.g., Cl⁻ content via ion chromatography) .
    • Example : For a related pyridine derivative, ¹H NMR showed δ 8.3 ppm (pyridine H) and δ 3.9 ppm (CH₂NH₂), confirming structure .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodology :

  • Solubility : Test in polar solvents (water, DMSO) and buffers (PBS, pH 4–9). Analogous compounds show high solubility in water (>50 mg/mL) due to dihydrochloride salt form .
  • Stability : Conduct accelerated degradation studies at 25°C/60% RH and 40°C/75% RH over 4 weeks. Monitor via HPLC; degradation products (e.g., dechlorinated analogs) may form under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies (e.g., receptor binding vs. enzyme inhibition assays).
  • Batch Variability : Assess purity, stereochemistry, and salt form (e.g., dihydrochloride vs. freebase). For example, a 5% impurity in a trifluoromethyl analog reduced target affinity by 30% .
  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cellular assays (e.g., cAMP modulation) .

Q. What strategies are effective in studying structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with substituents at the 3- and 4-positions (e.g., methyl, fluorine) to assess steric/electronic effects.
  • Computational Modeling : Use docking (AutoDock Vina) and MD simulations to predict binding modes with targets (e.g., GPCRs, kinases). For a trifluoromethylpyridine analog, fluorine substitution improved metabolic stability by 40% .
    • Data Example : Pyridine ring methylation reduced solubility but increased logP by 0.8, enhancing blood-brain barrier penetration in rodent models .

Q. How can reaction mechanisms for nucleophilic substitution at the 4-chloro position be experimentally validated?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying conditions (temperature, nucleophile concentration) using UV-Vis or LC-MS.
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways.
  • Intermediate Trapping : Identify transient intermediates (e.g., Meisenheimer complexes) via low-temperature NMR .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and bioavailability.
  • Metabolism Prediction : Employ GLORY or Meteor Nexus for metabolite identification. For example, a chloropyridine analog showed predicted hepatic clearance of 15 mL/min/kg, aligning with in vivo rat data (12 mL/min/kg) .

Key Notes

  • Avoid commercial sources (e.g., ECHEMI) per guidelines.
  • For SAR studies, prioritize substituents at the 3-position due to steric effects observed in related compounds .
  • Stability testing must account for dihydrochloride salt dissociation in aqueous buffers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloropyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(4-Chloropyridin-3-yl)methanamine dihydrochloride

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